molecular formula C9H11BN2O2 B593929 1,3-Dimethylindazole-5-boronic acid CAS No. 1310404-48-8

1,3-Dimethylindazole-5-boronic acid

Cat. No.: B593929
CAS No.: 1310404-48-8
M. Wt: 190.009
InChI Key: GEHXIYBDMKEJIX-UHFFFAOYSA-N
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Description

1,3-Dimethylindazole-5-boronic acid is a chemical compound with the CAS Number: 1310404-48-8 . It has a molecular weight of 190.01 . The compound is solid in its physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of boronic acids, such as this compound, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The IUPAC name of this compound is 1,3-dimethyl-1H-indazol-5-ylboronic acid . The InChI code provides a standard way to encode the molecular structure using ASCII strings .


Chemical Reactions Analysis

Boronic acids, including this compound, have been used in various chemical reactions . They have been used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored in a refrigerator .

Scientific Research Applications

Boronic Acid Reactions and Applications

Boronic acids participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions , which are valuable for synthesizing heterocyclic compounds. The reaction of boron azides with alkynes, for example, leads to the formation of boryl triazoles, showcasing the potential of boronic acid derivatives in creating complex heterocyclic structures that are relevant in medicinal chemistry and materials science (Müller, M. M., Maichle‐Mössmer, C., & Bettinger, H., 2014).

Boronic Acid in Catalysis

The catalytic properties of boronic acids have been explored, with applications including aza-Michael additions to quinone imine ketals. This demonstrates the utility of boronic acids in catalyzing highly enantioselective reactions, potentially allowing for the synthesis of complex, chiral molecules useful in drug discovery and development (Hashimoto, T., Gálvez, A., & Maruoka, K., 2015).

Molecular Recognition and Sensing

Boronic acids are well-known for their ability to recognize and sense diols and anions , which is critical in the development of sensors for biological and environmental applications. This property is due to the reversible covalent bonding between boronic acids and diols, forming boronate esters that can be sensitive to changes in their environment, indicating the potential for 1,3-Dimethylindazole-5-boronic acid to contribute to the field of chemical sensing and molecular recognition (Bull, S., Davidson, M., van den Elsen, J., Fossey, J., Jenkins, A., Jiang, Y., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T., 2013).

Fluorescent Chemosensors

The development of fluorescent chemosensors is another exciting area where boronic acids, including potentially this compound, could play a significant role. These sensors can detect various bioactive substances and ions, which is crucial for diagnostics and environmental monitoring. The unique interactions between boronic acids and analytes allow for the development of sensitive and selective detection methods (Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H., 2012).

Safety and Hazards

The safety information for 1,3-Dimethylindazole-5-boronic acid indicates a signal word of “Warning” with hazard statements H302 . The compound should be handled with care following the safety guidelines provided in the MSDS .

Future Directions

Boronic acids, including 1,3-Dimethylindazole-5-boronic acid, have shown diverse applications in therapy, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Properties

IUPAC Name

(1,3-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXIYBDMKEJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-48-8
Record name 1,3-Dimethyl-1H-indazole-5-boronic acid
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